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Compound of Interest

Compound Name: 2-Methylbenzyl alcohol

Cat. No.: B213139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylbenzyl alcohol, a key aromatic alcohol intermediate in various chemical syntheses.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

This information is crucial for compound identification, purity assessment, and structural

elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 2-methylbenzyl alcohol
are presented below.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-Methylbenzyl Alcohol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.37 - 7.17 m 4H Ar-H

4.70 s 2H -CH₂OH

2.37 s 3H Ar-CH₃

1.90 s (broad) 1H -OH

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Methylbenzyl Alcohol

Chemical Shift (δ) ppm Assignment

138.8 Ar-C (quaternary)

136.3 Ar-C (quaternary)

130.5 Ar-CH

127.9 Ar-CH

127.7 Ar-CH

126.2 Ar-CH

63.7 -CH₂OH

18.8 Ar-CH₃

Data obtained in CDCl₃ at 101 MHz.[1]

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of organic compounds like 2-
methylbenzyl alcohol is as follows:
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Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR.[2] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.[2] The solution must be homogeneous and free of any solid

particles.

Filtration: Filter the solution through a small plug of glass wool packed in a Pasteur pipette

directly into a clean 5 mm NMR tube to remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[3]

Instrumentation: Acquire the spectra on a spectrometer, such as a 400 MHz or 500 MHz

instrument.[2]

Data Acquisition:

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium

signal of the solvent, and the field homogeneity is optimized through a process called

shimming to ensure sharp spectral lines.[2]

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal reception.[2]

Acquisition Parameters: Set appropriate parameters, including the number of scans,

spectral width, and relaxation delay, before initiating data collection.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data
Table 3: Key IR Absorption Bands for 2-Methylbenzyl Alcohol
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Wavenumber (cm⁻¹) Description Functional Group

3330 (broad) O-H stretch Alcohol

3020 C-H stretch (aromatic) Arene

2920 C-H stretch (aliphatic) Alkane

1450 C=C stretch (in-ring) Arene

1010 C-O stretch Primary Alcohol

Data corresponds to a liquid film on NaCl plates.

Experimental Protocol for IR Spectroscopy
The following protocol outlines the thin solid film method for obtaining an IR spectrum:

Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a

few drops of a volatile solvent like methylene chloride or acetone.[4]

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

[4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on

the plate.[4]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.[4]

Spectrum Optimization: If the peaks are too intense, the film is too thick and should be

remade with a more dilute solution. If the peaks are too weak, add more solution to the plate

and allow the solvent to evaporate before re-running the spectrum.[4]

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g.,

acetone) and return them to a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide information about its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure through fragmentation patterns.

MS Data
Table 4: Mass Spectrometry Data for 2-Methylbenzyl Alcohol

m/z Relative Intensity Assignment

122 Moderate [M]⁺ (Molecular Ion)

104 Strong [M - H₂O]⁺

91 Base Peak [C₇H₇]⁺ (Tropylium ion)

77 Strong [C₆H₅]⁺ (Phenyl ion)

Data obtained via electron ionization (EI).

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using electron ionization is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer, where it is

vaporized in a vacuum.[5] For volatile compounds, this can be achieved by heating the

sample. Gas chromatography is also a common method for sample introduction.[5]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam. This process, known as electron impact (EI) ionization, knocks an

electron off the molecule to form a radical cation, referred to as the molecular ion.[5][6]

Fragmentation: The high energy of the electron beam often causes the molecular ion to

fragment into smaller, charged species and neutral fragments.[5]

Mass Analysis: The positively charged ions are accelerated by an electric field and then

deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge

ratio (m/z) of the ion.[7]

Detection: A detector at the end of the flight tube records the abundance of ions at each m/z

value, generating the mass spectrum.[7] The most intense peak in the spectrum is
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designated as the base peak and is assigned a relative abundance of 100%.[6]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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